

A Comprehensive Technical Guide to Ethyl 2-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-bromothiazole-5-carboxylate*

Cat. No.: *B1587100*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl 2-bromothiazole-5-carboxylate**, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. This document details its fundamental physicochemical properties, outlines a standard synthesis protocol, and discusses its significant applications in the synthesis of therapeutic agents.

Core Physicochemical and Structural Data

Ethyl 2-bromothiazole-5-carboxylate is a versatile research chemical valued for its utility in constructing more complex molecular architectures.^[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	236.09 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₆ BrNO ₂ S	[2] [3]
CAS Number	41731-83-3	[2] [3] [4]
Density	1.581 g/cm ³ (at 25 °C)	[2] [4]
Boiling Point	216-217 °C	[2] [4]
Refractive Index	n _{20/D} 1.5530	[4]
Purity	Typically ≥97%	[2] [4]
Appearance	Solid or Liquid	[4] [5]
InChI Key	KTYIFXLNIMPSKI- UHFFFAOYSA-N	[2]
SMILES	CCOC(=O)C1=CN=C(S1)Br	[2]

Synthesis of Ethyl 2-bromothiazole-5-carboxylate

The synthesis of **Ethyl 2-bromothiazole-5-carboxylate** is typically achieved through a two-step process.[\[2\]](#) This method provides a reliable pathway to obtain the target compound for further use in drug synthesis and other research applications.

Experimental Protocol: A Two-Step Synthesis

Step 1: Cyclization to form Ethyl 2-aminothiazole-5-carboxylate

This initial step involves the formation of the thiazole ring.

- Reactants: Ethyl acetoacetate and thiourea are used as the primary starting materials.[\[2\]](#)
- Conditions: The cyclization reaction is conducted in the presence of a halogen, such as iodine.[\[2\]](#)
- Procedure:

- Combine ethyl acetoacetate and thiourea in a suitable solvent.
- Add the halogen catalyst to initiate the cyclization.
- Heat the reaction mixture under reflux for a specified period to ensure complete reaction.
- Upon completion, cool the mixture and isolate the intermediate product, Ethyl 2-aminothiazole-5-carboxylate, through standard workup procedures like filtration and washing.

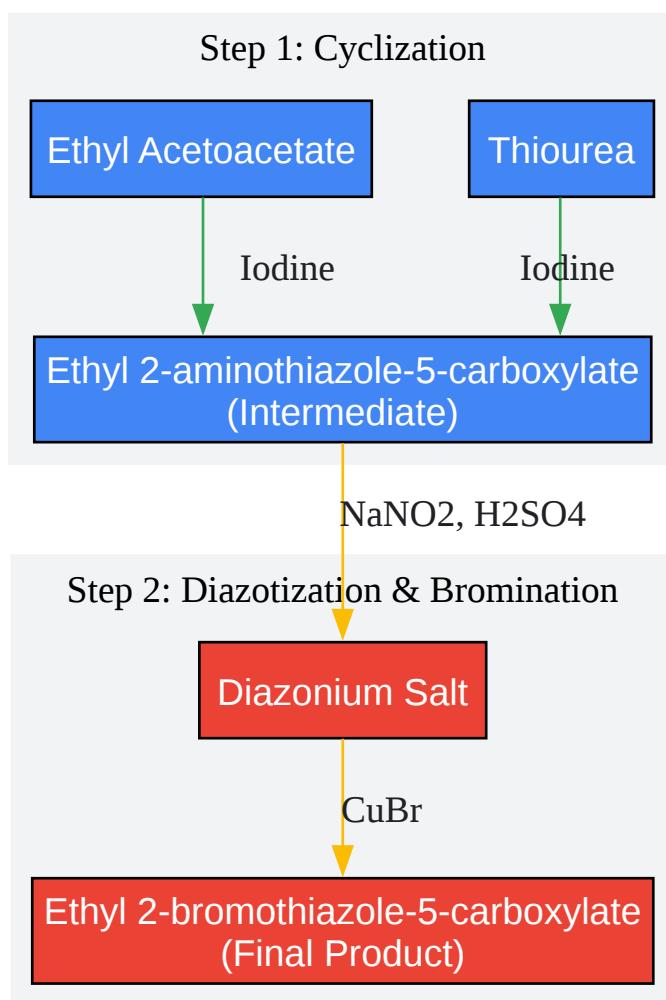
Step 2: Diazotization and Bromination

The second step converts the amino group on the thiazole ring to a bromine atom.

- Reactant: The Ethyl 2-aminothiazole-5-carboxylate intermediate from Step 1.
- Conditions: This conversion is achieved through a Sandmeyer-type reaction involving diazotization of the amino group followed by substitution with bromide. Two common methods for diazotization are:
 - Sodium Nitrite Method: This method requires low temperatures (e.g., -10 to -5 °C) and a strong acidic medium like 9 mol/L sulfuric acid.[\[2\]](#)
 - Nitrite Ester Method: This alternative can be performed at slightly higher temperatures (around 60 °C) and avoids the use of strong mineral acids.[\[2\]](#)
- Procedure (using Sodium Nitrite):
 - Dissolve the Ethyl 2-aminothiazole-5-carboxylate in the acidic solution and cool the mixture significantly.
 - Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
 - In a separate vessel, prepare a solution of a bromide salt (e.g., copper(I) bromide).
 - Add the cold diazonium salt solution to the bromide solution to initiate the bromination reaction.

- Allow the reaction to proceed to completion, then extract the crude product.
- Purify the final product, **Ethyl 2-bromothiazole-5-carboxylate**, using techniques such as column chromatography or recrystallization.

The overall yield for this two-step process has been reported to be approximately 33.6%, providing an industrially scalable route.[2]



[Click to download full resolution via product page](#)

Synthesis workflow for **Ethyl 2-bromothiazole-5-carboxylate**.

Applications in Drug Development

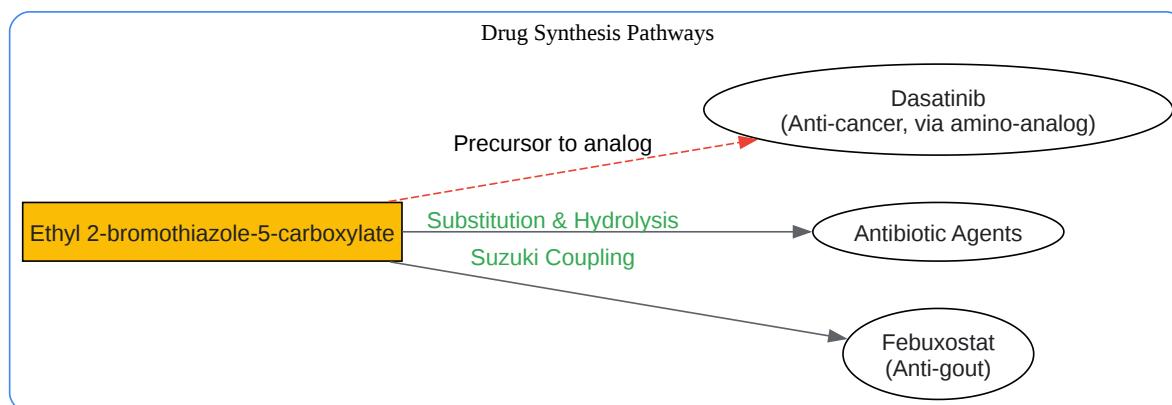
Ethyl 2-bromothiazole-5-carboxylate serves as a critical intermediate in the synthesis of several notable pharmaceutical compounds. Its reactive bromine atom and ester functional group allow for versatile modifications, making it a valuable scaffold in medicinal chemistry.

Synthesis of Febuxostat

A primary application of this compound is in the production of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. The synthesis involves a Suzuki coupling reaction between **Ethyl 2-bromothiazole-5-carboxylate** and 3-cyano-4-isobutoxyphenylboronic acid pinacol ester.^[2] This key reaction is followed by hydrolysis of the ester to yield the final active pharmaceutical ingredient.^[2]

Development of Novel Antibiotics and Anti-Cancer Agents

The thiazole motif is a common feature in many biologically active molecules. **Ethyl 2-bromothiazole-5-carboxylate** is utilized as a starting material for developing novel antibiotic drugs through substitution and hydrolysis reactions.^[2] Furthermore, the related intermediate, Ethyl 2-aminothiazole-5-carboxylate, is a core component in the synthesis of the anti-cancer drug Dasatinib, highlighting the importance of this chemical family in oncology research.^{[6][7]}



[Click to download full resolution via product page](#)

Key applications in pharmaceutical synthesis.

Safety and Handling

Ethyl 2-bromothiazole-5-carboxylate is classified with the GHS07 pictogram, indicating it can be a skin sensitizer.^[4] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask (for the solid form), should be used during handling.^[4] It is a combustible solid with a flash point of 110 °C (closed cup).^[4] Researchers should always consult the material safety data sheet (MSDS) before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. guidechem.com [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. エチル 2-ブロモチアゾール-5-カルボキシラート 97% | Sigma-Aldrich sigmaaldrich.com
- 5. ethyl 2-bromothiazole-5-carboxylate stenutz.eu
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier punagri.com
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Ethyl 2-bromothiazole-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1587100#ethyl-2-bromothiazole-5-carboxylate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com